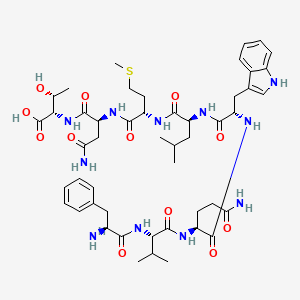
Glucagon (22-29)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucagon (22-29) is a peptide fragment derived from the larger glucagon molecule, specifically the amino acid sequence from positions 22 to 29. Glucagon itself is a 29 amino acid hormone produced by the alpha cells of the pancreas and plays a crucial role in glucose metabolism by raising blood glucose levels. Glucagon (22-29) acts as a partial agonist of the glucagon receptor and has been studied for its unique biological activities, including its ability to inhibit the calcium pump in liver plasma membranes without activating adenylate cyclase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glucagon (22-29) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of Glucagon (22-29) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the peptide, ensuring high purity and quality suitable for research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
Glucagon (22-29) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides with altered biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and calcium pump inhibition.
Medicine: Explored for its potential therapeutic applications in conditions related to calcium homeostasis and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mecanismo De Acción
Glucagon (22-29) exerts its effects by binding to the glucagon receptor, a G-protein coupled receptor (GPCR). This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in the modulation of cellular activities. Additionally, Glucagon (22-29) independently inhibits the calcium pump in liver plasma membranes, affecting calcium homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Glucagon (19-29):
Glucagon-like peptide-1 (GLP-1): A related peptide with significant roles in glucose metabolism and insulin secretion.
Glucose-dependent insulinotropic polypeptide (GIP): Another incretin hormone involved in glucose homeostasis
Uniqueness
Glucagon (22-29) is unique in its ability to inhibit the calcium pump in liver plasma membranes without activating adenylate cyclase, distinguishing it from other glucagon fragments and related peptides. This specific activity makes it a valuable tool for studying calcium homeostasis and potential therapeutic applications .
Propiedades
Fórmula molecular |
C49H71N11O12S |
|---|---|
Peso molecular |
1038.2 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C49H71N11O12S/c1-25(2)20-35(45(67)54-34(18-19-73-6)44(66)58-37(23-39(52)63)47(69)60-41(27(5)61)49(71)72)56-46(68)36(22-29-24-53-32-15-11-10-14-30(29)32)57-43(65)33(16-17-38(51)62)55-48(70)40(26(3)4)59-42(64)31(50)21-28-12-8-7-9-13-28/h7-15,24-27,31,33-37,40-41,53,61H,16-23,50H2,1-6H3,(H2,51,62)(H2,52,63)(H,54,67)(H,55,70)(H,56,68)(H,57,65)(H,58,66)(H,59,64)(H,60,69)(H,71,72)/t27-,31+,33+,34+,35+,36+,37+,40+,41+/m1/s1 |
Clave InChI |
LVQQVEMUTJAYBS-NYXLNAOLSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5S,7R,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B12388674.png)
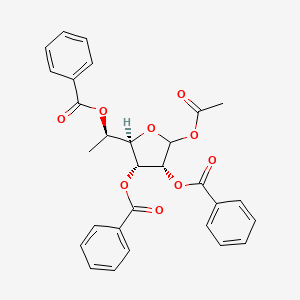
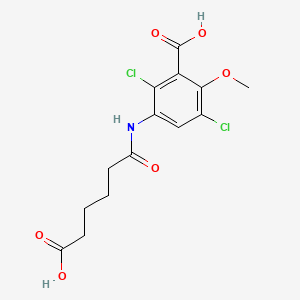
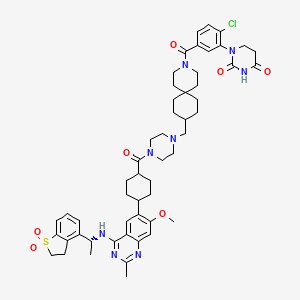
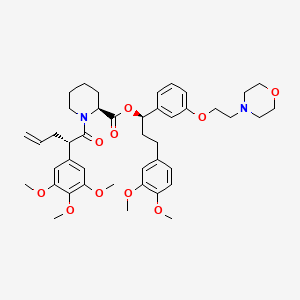
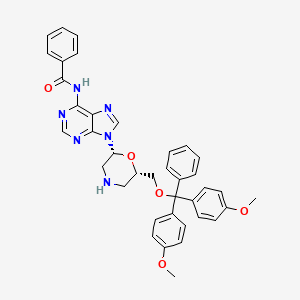
![5-[2-[[(4S)-4-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B12388713.png)
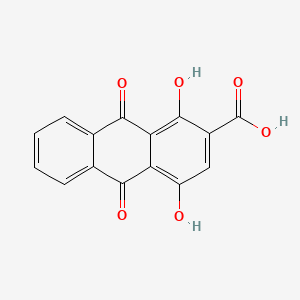
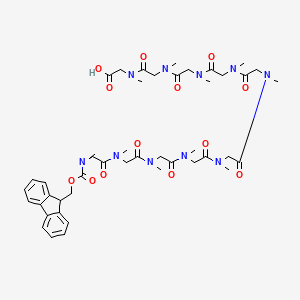
![1-[4-[4-(4-fluorophenyl)-2-[4-[5-(4-fluorophenyl)-4-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B12388723.png)
![3,5-diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile](/img/structure/B12388734.png)
![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12388739.png)

